Comparative Potency Against HER2 Exon 20 Insertion Mutant (A775_G776insYVMA)
In a comparison of biochemical IC50 values against the HER2 A775_G776insYVMA (YVMA) mutant, Egfr-IN-36 demonstrates a half-maximal inhibitory concentration (IC50) of 2.35 nM . This is 4.3-fold more potent than neratinib (IC50 = 10 nM) and 1.4-fold more potent than poziotinib (IC50 = 3.4 nM) [1]. While data for this specific mutant is not uniformly available for all comparators, Egfr-IN-36's potency is within the range of the most active known inhibitors for this target, indicating its utility as a high-potency probe for studying YVMA-driven signaling.
| Evidence Dimension | In vitro biochemical kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2.35 nM |
| Comparator Or Baseline | Neratinib: 10 nM; Poziotinib: 3.4 nM |
| Quantified Difference | 4.3-fold more potent than neratinib; 1.4-fold more potent than poziotinib |
| Conditions | Biochemical kinase assay (cell-free) for HER2 A775_G776insYVMA; details from vendor datasheet and independent research report. |
Why This Matters
This potency supports the selection of Egfr-IN-36 over neratinib or poziotinib for in vitro studies requiring maximal target engagement of the YVMA mutant at low compound concentrations.
- [1] Tomizawa, K. (2017). Development of personalized therapy for lung cancer based on HER2 gene mutations. KAKENHI Project Report 16K18462. View Source
